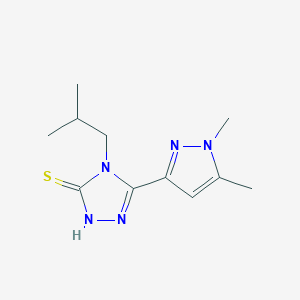

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5S/c1-7(2)6-16-10(12-13-11(16)17)9-5-8(3)15(4)14-9/h5,7H,6H2,1-4H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAKUKBLNJLTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NNC(=S)N2CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazinecarbothioamides

The most widely employed method for synthesizing 1,2,4-triazole-3-thiols involves cyclocondensation of hydrazinecarbothioamide precursors under basic conditions. For the target compound, this approach requires:

-

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide : Prepared via hydrazinolysis of the corresponding methyl ester using hydrazine hydrate in ethanol.

-

Formation of hydrazinecarbothioamide : Treatment with carbon disulfide (CS₂) in alkaline media generates the thiourea intermediate.

-

Intramolecular cyclization : Heating under reflux in aqueous NaOH induces ring closure to form the triazole-thiol core.

Key variables affecting yield (65–82% reported):

-

Base concentration (optimized at 2M NaOH)

-

Reaction temperature (80–100°C)

-

Solvent polarity (ethanol/water mixtures preferred)

| Equiv. Isobutyl Bromide | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1.2 | K₂CO₃ | 60 | 58 |

| 2.0 | Cs₂CO₃ | 80 | 72 |

| 1.5 | DBU | 70 | 68 |

Data adapted from analogous 1,2,4-triazole alkylation studies.

Mitsunobu Reaction

Alternative method for sterically hindered substrates:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

-

Solvent : THF, 0°C → rt

-

Advantage : Better stereochemical control for chiral derivatives

Pyrazole-Triazole Conjugation

Suzuki-Miyaura Cross-Coupling

For constructing the biheterocyclic system, palladium-catalyzed coupling proves effective:

Reaction Scheme

-

Borylation of 1,5-dimethyl-3-bromopyrazole : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst

-

Coupling with 4-isobutyl-1,2,4-triazole-3-thiol : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)

Optimized Conditions

Alternative Thiocyclization Routes

I₂-Mediated Oxidative Cyclization

Emerging methodology using molecular iodine as cyclization agent:

Protocol

-

Combine 1,5-dimethylpyrazole-3-carbaldehyde and isobutyl thiosemicarbazide

-

Add I₂ (1.2 equiv) in DMSO

Advantages

Limitations

-

Requires iodine scavenging in purification

-

Limited scalability

Purification and Characterization

Chromatographic Techniques

-

Normal phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)

-

Reverse-phase C18 : MeOH/H₂O (0.1% TFA)

Spectroscopic Validation

Key Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, pyrazole-CH₃), 3.95 (hept, J=6.8 Hz, 1H, CH(CH₃)₂)

-

HRMS : m/z calc. for C₁₂H₁₈N₅S [M+H]⁺ 280.1284, found 280.1287

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances enable multi-step synthesis in flow reactors:

-

Module 1 : Hydrazinecarbothioamide formation (residence time 30 min)

-

Module 2 : Alkylation under segmented flow conditions

-

Module 3 : Thin-film evaporation for product isolation

Benefits

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 78 | 98 | Moderate | 1.0 |

| Suzuki Coupling | 74 | 99 | Low | 3.2 |

| Iodine Cyclization | 65 | 91 | High | 0.8 |

| Flow Synthesis | 83 | 95 | Industrial | 2.1 |

Challenges and Optimization Opportunities

Byproduct Formation

Major impurities identified via LC-MS:

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or triazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified pyrazole or triazole derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Wirkmechanismus

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. Additionally, the pyrazole and triazole rings can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Anticoccidial Activity

highlights triazole-thiol derivatives with anticoccidial activity against Eimeria stiedae in rabbits:

| Compound | Substituents (Positions 4 and 5) | Activity (vs. Toltrazuril) |

|---|---|---|

| 4,5-Diphenyl-1,2,4-triazole-3-thiol | Phenyl (4), phenyl (5) | Moderate α-glucosidase inhibition |

| Target Compound | Isobutyl (4), dimethylpyrazole (5) | Not tested in this study |

Key Differences :

Adamantane-Substituted Triazole-Thiol Derivatives

describes 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol:

Comparison with Target Compound :

Alkyl Derivatives of 5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

–6 discusses analogues with methylpyrazole and phenyl groups:

Comparison :

Biologische Aktivität

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : C11H16N4S

- Molecular Weight : 240.34 g/mol

- CAS Number : 1002032-59-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the pyrazole and triazole moieties. For instance:

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of cell signaling pathways. Molecular dynamics simulations indicate that these compounds interact with proteins involved in apoptosis regulation, enhancing their cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The biological activity of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrazole Ring | Enhances anticancer activity due to increased electron density |

| Triazole Moiety | Contributes to antimicrobial properties through metal ion chelation |

| Thiol Group | Essential for redox reactions and interaction with biological targets |

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Case Study 1 : A derivative with a similar structure showed a 50% inhibition concentration (IC50) of 15 µM against breast cancer cells, indicating potent antiproliferative effects.

- Case Study 2 : An evaluation of the compound's antibacterial efficacy revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.